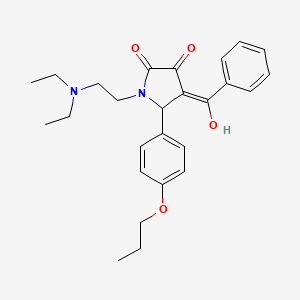

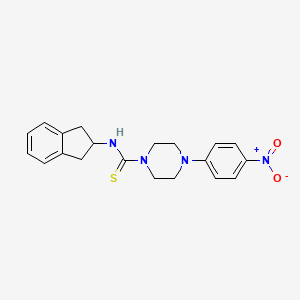

![molecular formula C16H13F3O3 B2996764 Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 866152-41-2](/img/structure/B2996764.png)

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

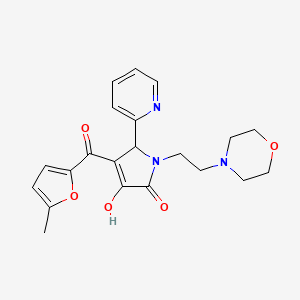

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H13F3O3 . It is a derivative of benzoic acid, with a trifluoromethyl group and an ethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate consists of a benzene ring with an ethoxy group and a trifluoromethyl group attached. The trifluoromethyl group is attached to the benzene ring via an oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate and its derivatives are explored in various research areas, demonstrating a wide range of applications due to their chemical properties. One notable application is in the synthesis and evaluation of novel anti-juvenile hormone agents. These compounds, such as ethyl 4-(2-benzylhexyloxy)benzoate, have shown to induce precocious metamorphosis in the silkworm Bombyx mori, suggesting juvenile hormone deficiency effects. This indicates potential applications in pest management and insights into hormone regulation mechanisms in insects (Kuwano et al., 2008).

Antioxidant Activity and Structural Analysis

Further research into the structure-antioxidant activity relationship of similar phenolic compounds reveals that specific functional groups can significantly enhance antioxidant activities. These insights contribute to understanding how modifications in chemical structures impact their biological functions, which is crucial for designing more effective antioxidants (Chen et al., 2020).

Liquid Crystal Polymers

Another application area for derivatives of ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is in the development of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties, suggesting potential uses in advanced materials science, particularly in creating responsive and adaptive liquid crystal devices (Bracon et al., 2000).

Renewable Building Blocks for Materials Science

Exploring renewable resources for material science, phloretic acid, a compound with structural similarities, has been investigated as an alternative to phenolation for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of using naturally occurring phenolic compounds in developing bio-based materials with specific thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Supramolecular Liquid-Crystalline Networks

The self-assembly of multifunctional hydrogen-bonding molecules, including those similar to ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate, into supramolecular liquid-crystalline networks highlights the potential for constructing advanced materials through molecular engineering. These networks, formed through intermolecular hydrogen bonds, exhibit unique liquid-crystalline properties, offering new possibilities in material design (Kihara et al., 1996).

Wirkmechanismus

Target of Action

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is a complex organic compoundCompounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which may enhance hydrogen bonding interactions with proteins . This could potentially alter the activity of the target enzyme, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate might also be involved in similar biochemical pathways.

Result of Action

The presence of the trifluoromethyl group has been associated with improved drug potency , suggesting that this compound may have potent effects on its targets.

Action Environment

It’s known that the stability and reactivity of organoboron reagents, which are often used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . This suggests that the action of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate might also be influenced by environmental factors.

Eigenschaften

IUPAC Name |

ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-2-21-15(20)11-6-8-13(9-7-11)22-14-5-3-4-12(10-14)16(17,18)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSRTANFVXDONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

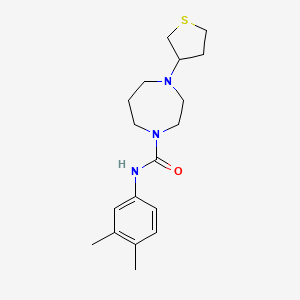

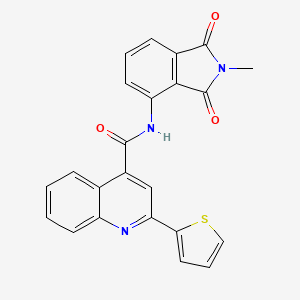

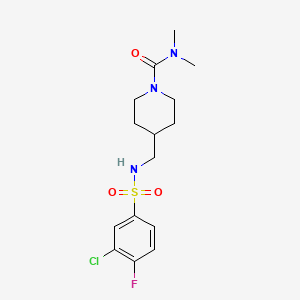

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)

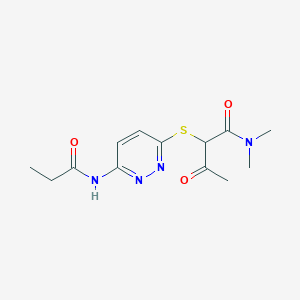

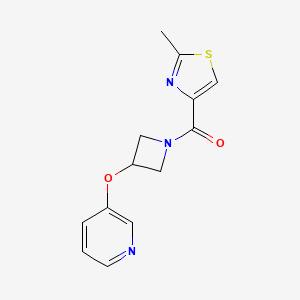

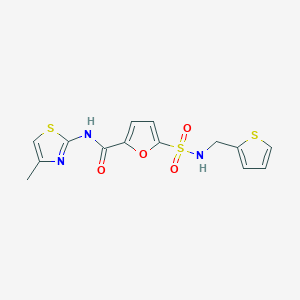

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)

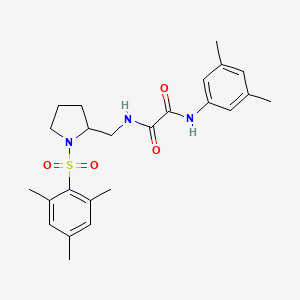

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)